4-(2,6-Dimethylphenyl)but-3-en-2-one
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Overview
Description
4-(2,6-Dimethylphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O. It is characterized by the presence of a butenone group attached to a dimethylphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethylphenyl)but-3-en-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,6-dimethylbenzene with but-3-en-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethylphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the butenone group to an alcohol or alkane using reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-(2,6-Dimethylphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethylphenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dimethylphenyl)but-3-en-2-one
- 4-(2,4-Dimethylphenyl)but-3-en-2-one
- 4-(2,3-Dimethylphenyl)but-3-en-2-one
Uniqueness
4-(2,6-Dimethylphenyl)but-3-en-2-one is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C12H14O |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(E)-4-(2,6-dimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-9-5-4-6-10(2)12(9)8-7-11(3)13/h4-8H,1-3H3/b8-7+ |
InChI Key |
RYPTVGIUNNOQJF-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)/C=C/C(=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C=CC(=O)C |
Origin of Product |
United States |
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